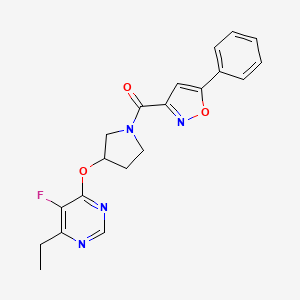![molecular formula C25H21NO4 B2846204 3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-87-0](/img/structure/B2846204.png)
3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinoline backbone, which is a type of nitrogen-containing heterocycle . The molecule also contains methoxy groups (-OCH3) and a benzoyl group (C6H5CO-), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline ring and the various substituents. The quinoline ring is aromatic and planar, while the methoxy and benzoyl groups could introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated under certain conditions . The benzoyl group could potentially undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methoxy and carbonyl groups could influence its solubility . The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
Research has identified compounds with structures related to 3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one as potent inhibitors of tubulin polymerization, showing promise in the development of anticancer agents. One such study discovered that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated significant antiproliferative activity towards human cancer cells by inhibiting tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).
Synthesis and Chemical Characterization
Several studies focus on the synthesis and chemical characterization of related quinolinone derivatives, highlighting the versatility and potential of these compounds in medicinal chemistry. For example, a novel synthesis protocol was developed for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond formation strategy, offering a simple, efficient, and eco-friendly approach for creating new pharmacologically relevant molecules (Yadav et al., 2020).
Potential Anticancer Agents
Research into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been conducted, with some derivatives displaying promising cytotoxicity against breast cancer cell lines. These findings suggest the potential utility of quinolinone derivatives in developing novel anticancer drugs (Redda et al., 2010).
Fluorescence Derivatization Reagent
A study identified 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, showcasing the analytical chemistry applications of quinolinone derivatives (Yoshida et al., 1992).
Dopamine Antagonists
Another area of interest is the development of dopamine antagonists for neurological disorders. 8-(Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be dopamine antagonists by in vitro dopamine receptor studies, although their in vivo evaluation did not indicate potential as antipsychotic agents (Ellefson et al., 1980).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-10-6-7-17(13-19)15-26-16-22(24(27)18-8-4-3-5-9-18)25(28)21-14-20(30-2)11-12-23(21)26/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPSLEWMUBCDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

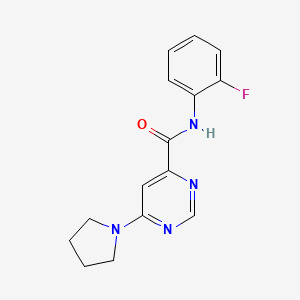
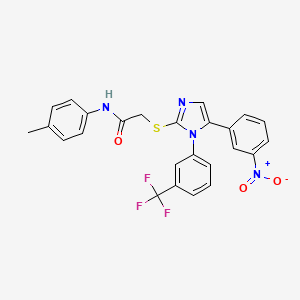

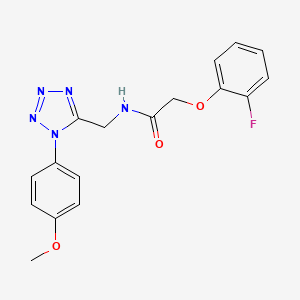
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)




![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)

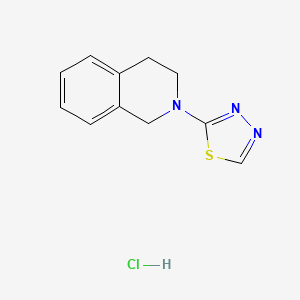
![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)
